(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate

描述

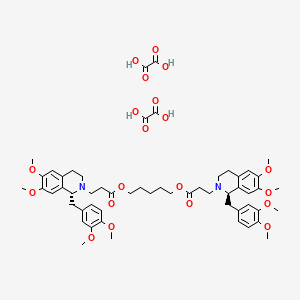

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate is a useful research compound. Its molecular formula is C55H70N2O20 and its molecular weight is 1079.15000. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

CisAtracurium Oxalate, also known as ®-Pentane-1,5-diyl bis(3-(®-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate, primarily targets cholinergic receptors on the motor end-plate . These receptors play a crucial role in neuromuscular transmission, facilitating the communication between nerves and muscles.

Mode of Action

CisAtracurium Oxalate acts by binding competitively to the cholinergic receptors, thereby blocking the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . This antagonism results in a blockade of neuromuscular transmission . The action of CisAtracurium Oxalate can be reversed by acetylcholinesterase inhibitors such as neostigmine .

Biochemical Pathways

The primary biochemical pathway affected by CisAtracurium Oxalate is the neuromuscular transmission pathway. By blocking the action of acetylcholine at the cholinergic receptors, CisAtracurium Oxalate prevents the propagation of nerve impulses to the muscles, leading to muscle relaxation .

Pharmacokinetics

The pharmacokinetics of CisAtracurium Oxalate in critically ill patients have been studied . It has been found that changes in the pharmacokinetics of CisAtracurium Oxalate may explain the slower onset of paralysis and the need to administer larger doses in these patients . The volume of distribution and total clearance of CisAtracurium Oxalate are higher in ICU patients when compared with anesthesia .

Result of Action

The primary result of CisAtracurium Oxalate’s action is skeletal muscle relaxation. This makes it useful in facilitating tracheal intubation, muscle relaxation during surgery, or mechanical ventilation . It is one of the most commonly used neuromuscular blocking agents in intensive care .

Action Environment

The action, efficacy, and stability of CisAtracurium Oxalate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of CisAtracurium Oxalate . Furthermore, individual patient factors such as the patient’s health status and the presence of other medications can also influence the action and efficacy of CisAtracurium Oxalate .

生化分析

Biochemical Properties

CisAtracurium Oxalate acts on cholinergic receptors, blocking neuromuscular transmission . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine . The compound is an R-cis-R-cis isomer of atracurium and has approximately 3 times its neuromuscular blocking potency . Compared to atracurium, CisAtracurium Oxalate produces a lower degree of histamine release .

Cellular Effects

CisAtracurium Oxalate’s primary effect on cells is the inhibition of neuromuscular transmission, leading to muscle relaxation . This is particularly relevant in the context of surgical procedures and mechanical ventilation in intensive care units

Molecular Mechanism

The molecular mechanism of CisAtracurium Oxalate involves binding to cholinergic receptors, thereby blocking neuromuscular transmission . This action is antagonized by acetylcholinesterase inhibitors such as neostigmine

生物活性

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₅₅H₇₀N₂O₂₀

- Molecular Weight : 1079.15 g/mol

- CAS Number : 96687-52-4

- Purity : Available in various purities depending on the supplier.

The compound features a pentane backbone with two ester groups linked to a propanoate moiety, which is further substituted with a dimethoxybenzyl and a dihydroisoquinoline structure. This unique arrangement suggests potential interactions with various biological targets.

Research indicates that compounds similar to (R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies have highlighted their ability to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Neurotransmitter Modulation : Similar structures have been reported to interact with neurotransmitter transporters such as serotonin (SERT), norepinephrine (NET), and dopamine (DAT), suggesting potential applications in treating mood disorders and neurodegenerative diseases .

- Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Cancer Cell Lines : A derivative of the isoquinoline structure demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest . This suggests that this compound could have similar effects.

- Neuroprotective Effects : Research has shown that related compounds can protect neurons from oxidative damage and apoptosis in models of neurodegeneration. This points towards potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₅₅H₇₀N₂O₂₀ |

| Molecular Weight | 1079.15 g/mol |

| CAS Number | 96687-52-4 |

| Potential Applications | Anticancer, Neuroprotection |

| Mechanisms of Action | Enzyme inhibition, Neurotransmitter modulation |

科学研究应用

Drug Development

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its isoquinoline backbone is particularly notable for its biological activity, which includes:

- Antitumor Properties : Research indicates that derivatives of isoquinoline can exhibit anticancer effects by inhibiting tumor growth and metastasis .

- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective capabilities, making them candidates for treating neurodegenerative diseases .

Synthesis of Bioactive Compounds

(R)-Pentane-1,5-diyl bis(3-((R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions that can lead to the formation of new compounds with desired biological properties.

Mechanistic Studies

Studies involving this compound can help elucidate the mechanisms of action of isoquinoline derivatives. Understanding how these compounds interact with biological targets can provide insights into their therapeutic potential and guide further modifications to enhance efficacy.

Pharmacological Profiling

The compound's pharmacological properties can be assessed through various assays to determine its activity against specific biological targets. This profiling is crucial for identifying lead compounds in drug discovery processes.

Case Studies

属性

IUPAC Name |

5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66N2O12.2C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*(H,3,4)(H,5,6)/t40-,41-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJVDNJEQWIMBU-DBGKOQSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H70N2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96687-52-4 | |

| Record name | 2(1H)-Isoquinolinepropanoic acid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, 1,1'-(1,5-pentanediyl) ester, (1R,1'R)-(-)-, ethanedioate (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。